1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine
CAS No.: 1177281-31-0
Cat. No.: VC8054990
Molecular Formula: C11H10F3N3
Molecular Weight: 241.21 g/mol
* For research use only. Not for human or veterinary use.
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine - 1177281-31-0](/images/structure/VC8054990.png)
Specification
CAS No. | 1177281-31-0 |
---|---|
Molecular Formula | C11H10F3N3 |
Molecular Weight | 241.21 g/mol |
IUPAC Name | 1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16) |
Standard InChI Key | UBKGXDQDKOEEEL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C=CC(=N2)N)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)CN2C=CC(=N2)N)C(F)(F)F |
Introduction
Synthesis and Preparation
The synthesis of pyrazole derivatives often involves condensation reactions between appropriate aldehydes and hydrazines. For compounds similar to 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine, the synthesis might involve reacting a 2-trifluoromethylbenzaldehyde with a suitable hydrazine derivative.
Related Compounds and Their Activities
-
2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine: This compound has a molecular weight of 241.21 g/mol and is known for its chemical structure and properties .
-
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine: This compound shares a similar molecular weight and formula with related pyrazoles, indicating potential for similar chemical behavior .
-
4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine: This compound has a molecular weight of 255.24 g/mol and exhibits structural similarities to the compound of interest .
Data Table for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume